molecular formula C19H35N5O4 B14221028 L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide CAS No. 756820-48-1

L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide

Cat. No.: B14221028
CAS No.: 756820-48-1
M. Wt: 397.5 g/mol
InChI Key: JHPFUTHPFNABKY-YTFOTSKYSA-N
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Description

L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide is a synthetic peptide composed of four amino acids: L-alanine, L-valine, L-proline, and L-isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection to remove the protecting group from the newly added amino acid, allowing the next amino acid to be added .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes, such as proteases or peptidases, to catalyze the formation of peptide bonds between amino acids. This method can offer advantages in terms of selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter cellular signaling, or affect gene expression .

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-valine
  • L-Alanyl-L-valyl-L-prolyl-L-alanine
  • L-Alanyl-L-valyl-L-prolyl-L-leucine

Uniqueness

L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

CAS No.

756820-48-1

Molecular Formula

C19H35N5O4

Molecular Weight

397.5 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H35N5O4/c1-6-11(4)15(16(21)25)23-18(27)13-8-7-9-24(13)19(28)14(10(2)3)22-17(26)12(5)20/h10-15H,6-9,20H2,1-5H3,(H2,21,25)(H,22,26)(H,23,27)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

JHPFUTHPFNABKY-YTFOTSKYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

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